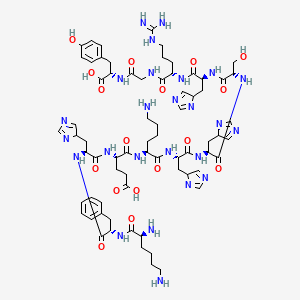
组蛋白8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Echelon Autotaxin (ATX) Inhibitor Assay Service utilizes one of Echelon’s Autotaxin Inhibitor Screening kits depending on the scale of the project (catalog#’s K-4200 or K-4200HTS). These kits use the fluorogenic ATX substrate, FS-3. FS-3 is an LPC analogue that is conjugated with both a fluorophore (fluorescein) and a quencher. In its native state the quencher interferes with fluorescein’s fluorescence. Once ATX cleaves FS-3, fluorescein becomes liberated from the quencher, resulting in increased fluorescence.
Histatin 8 is a hemagglutination inhibiting peptide.
科学研究应用
抗菌特性
组蛋白,包括组蛋白 8,是一组存在于人唾液中的抗菌肽。 它们具有抗真菌特性,可以与真菌细胞膜上的受体结合,进入细胞质,并靶向线粒体 。 这可以诱导活跃呼吸细胞非溶解性地损失 ATP,从而导致细胞死亡 .
口腔真菌感染的控制
组蛋白可能代表新一代用于治疗口腔真菌感染的抗菌化合物 。 与传统抗真菌剂相比,它们具有作为人唾液的正常成分的优势,对宿主组织没有明显的副作用 。 它们的作用机制也与唑类和多烯类抗真菌剂不同 .
伤口愈合
已发现组蛋白,包括组蛋白 8,可以刺激细胞迁移 。 这种特性不能直接根据其理化特性预测,而是通过规范的受体介导的细胞信号传导进行 。 这表明组蛋白 8 在伤口愈合中可能发挥作用。
在癌症治疗中的潜在作用
有一些证据表明组蛋白 8 可能在癌症治疗中发挥作用。 虽然确切的机制尚未完全清楚,但据认为该肽破坏细胞周期和产生活性氧的能力可用于癌症治疗 .
在牙齿健康中的作用
已证明组蛋白 8 可以阻止酵母菌白色念珠菌粘附到义齿丙烯酸树脂上,延缓菌斑形成,并减轻牙龈炎的严重程度 。 这表明组蛋白 8 在维持牙齿健康和预防口腔疾病中可能发挥作用。
在药物开发中的潜在作用
鉴于其独特的特性和功能,组蛋白 8 可潜在地用于开发新药,特别是针对真菌感染的药物 。 与现有抗真菌药物相比,其独特的机制可能在控制耐药真菌感染中特别有用 .
作用机制
Histatin 8, also known as Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, is a peptide that belongs to a group of related neutral and basic histidine-rich peptides present in human salivary secretions . It possesses fungicidal and bactericidal activities .
Target of Action
Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm .
Mode of Action
Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death . In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species .
Biochemical Pathways
Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity . They also have immunomodulatory activity and stimulate cell migration .
Result of Action
The primary result of Histatin 8’s action is the induction of cell death in fungal cells . This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species . It also has antimicrobial activity due to its ability to disrupt cell membranes .
Action Environment
The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found . The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects .
属性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLPSBDYOVCST-ZUDWGGBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H99N25O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1562.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127637-03-0 |
Source


|
| Record name | Histatin 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














